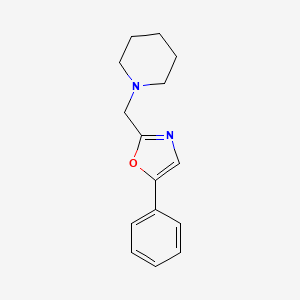
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PPOP, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP interacts with ion channels in the brain, which results in its anticonvulsant properties. Additionally, PPOP has been found to inhibit the production of inflammatory cytokines, which is responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects
PPOP has been found to have various biochemical and physiological effects. One study found that PPOP could increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons in the brain. Another study found that PPOP could decrease the levels of inflammatory cytokines, which are responsible for inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using PPOP in lab experiments is that it has been found to have low toxicity levels. However, one limitation is that PPOP has not been extensively studied, and its long-term effects are not fully understood.
Future Directions
There are several future directions for research on PPOP. One direction is to study the long-term effects of PPOP on the body. Another direction is to investigate the potential of PPOP as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing PPOP.
Conclusion
In conclusion, PPOP is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have anticonvulsant and anti-inflammatory properties. PPOP interacts with ion channels in the brain and inhibits the production of inflammatory cytokines. While PPOP has low toxicity levels, its long-term effects are not fully understood. Future research could focus on studying the long-term effects of PPOP and investigating its potential as a therapeutic agent for other diseases.
Synthesis Methods
PPOP can be synthesized using various methods, including the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromoacetophenone, followed by cyclization with potassium carbonate. Another method involves the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromobenzaldehyde, followed by cyclization with potassium carbonate.
Scientific Research Applications
PPOP has been the subject of scientific research due to its potential therapeutic applications. One study found that PPOP has anticonvulsant properties and could potentially be used to treat epilepsy. Another study found that PPOP has anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
properties
IUPAC Name |
5-phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-13(8-4-1)14-11-16-15(18-14)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPIMKCSKXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
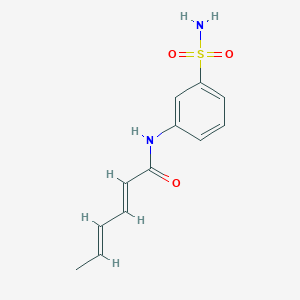
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
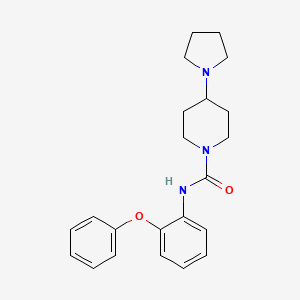
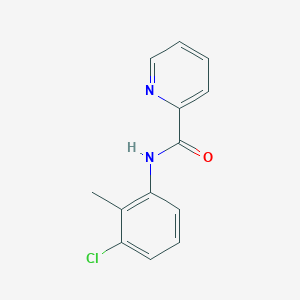
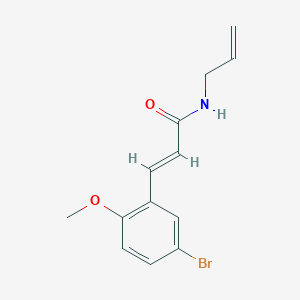
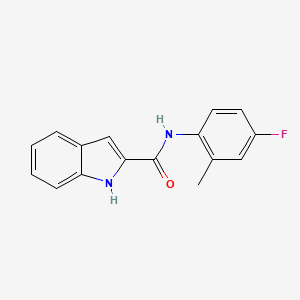
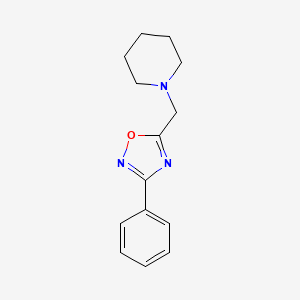
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)
![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)